4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a benzothiazole derivative that has been synthesized using various methods. Its unique chemical structure and properties make it a promising candidate for various applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is not yet fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been found to inhibit bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. Additionally, it has also been found to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide in lab experiments is its unique chemical structure and properties. This compound has shown potential as an anticancer and antibacterial agent, which makes it a promising candidate for various research applications. However, one of the limitations of using this compound is its limited solubility, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide. One of the significant future directions is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential of this compound as an anticancer and antibacterial agent. Moreover, exploring the potential of this compound in other research areas such as drug delivery systems and material science is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a potential candidate for various applications in the field of medicinal chemistry, antibacterial agents, and other research areas. Further research is needed to determine the full potential of this compound and explore its future directions.
Synthesemethoden
The synthesis of 4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has been achieved using different methods. One of the commonly used methods is the reaction of 2-[(2-mercapto-1,3-benzothiazol-6-yl)amino]-2-oxoethyl 4-tert-butylbenzoate with 4-nitroaniline in the presence of a base. The resulting product is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has made it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also shown potential as an antibacterial agent.
Eigenschaften
Molekularformel |
C26H24N4O4S2 |
---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
4-tert-butyl-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H24N4O4S2/c1-26(2,3)17-6-4-16(5-7-17)24(32)28-19-10-13-21-22(14-19)36-25(29-21)35-15-23(31)27-18-8-11-20(12-9-18)30(33)34/h4-14H,15H2,1-3H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
BAPUTUPMUJNAEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.